molecular formula C19H18N2O2S B6917055 N-(oxan-3-yl)-2-thiophen-2-ylquinoline-4-carboxamide

N-(oxan-3-yl)-2-thiophen-2-ylquinoline-4-carboxamide

Cat. No.: B6917055
M. Wt: 338.4 g/mol
InChI Key: OGIKFRLPHICEIK-UHFFFAOYSA-N
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Description

N-(oxan-3-yl)-2-thiophen-2-ylquinoline-4-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a quinoline core substituted with a thiophene ring and an oxan-3-yl group, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

N-(oxan-3-yl)-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-19(20-13-5-3-9-23-12-13)15-11-17(18-8-4-10-24-18)21-16-7-2-1-6-14(15)16/h1-2,4,6-8,10-11,13H,3,5,9,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIKFRLPHICEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-3-yl)-2-thiophen-2-ylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the thiophene ring and the oxan-3-yl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and yield of the compound. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-3-yl)-2-thiophen-2-ylquinoline-4-carboxamide: undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

N-(oxan-3-yl)-2-thiophen-2-ylquinoline-4-carboxamide: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(oxan-3-yl)-2-thiophen-2-ylquinoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(oxan-3-yl)-2-thiophen-2-ylquinoline-4-carboxamide include:

Uniqueness

What sets This compound apart from these similar compounds is its unique combination of a quinoline core with a thiophene ring and an oxan-3-yl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.

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